molecular formula C13H7N3O4 B11631102 6-(4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11631102
M. Wt: 269.21 g/mol
InChI Key: IEBCWWOSLZDOEZ-UHFFFAOYSA-N
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Description

6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a heterocyclic compound that features a pyrrolopyridine core with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired pyrrolopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic aromatic substitution.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the substituent introduced, such as methoxy derivatives when using sodium methoxide.

Scientific Research Applications

6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolopyridine core can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new compounds with tailored biological activities.

Properties

Molecular Formula

C13H7N3O4

Molecular Weight

269.21 g/mol

IUPAC Name

6-(4-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C13H7N3O4/c17-12-10-2-1-7-14-11(10)13(18)15(12)8-3-5-9(6-4-8)16(19)20/h1-7H

InChI Key

IEBCWWOSLZDOEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1

Origin of Product

United States

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